Adenosine triphosphopyridoxal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O15P3/c1-8-13(26)10(3-25)9(2-20-8)4-35-40(29,30)38-42(33,34)39-41(31,32)36-5-11-14(27)15(28)18(37-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTZIRGKHKQBEL-XKLVTHTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N6O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906180 | |
| Record name | 9-{5-O-[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101418-63-7 | |
| Record name | Adenosine triphosphopyridoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101418637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Adenosine Triphosphopyridoxal Interaction with Atp Binding Proteins
Adenosine (B11128) Triphosphopyridoxal as an Affinity Label for ATP-Binding Sites
Adenosine triphosphopyridoxal serves as a potent affinity label, a molecule that specifically binds to a protein's active site due to its structural similarity to the natural substrate and subsequently forms a covalent bond with a nearby reactive amino acid residue. The design of AP3-PL incorporates the adenosine and triphosphate moieties of ATP, which provide the binding affinity and specificity for ATP-binding sites. The crucial addition is the pyridoxal (B1214274) group, which contains a reactive aldehyde. This aldehyde can form a Schiff base with the ε-amino group of a lysine (B10760008) residue, which upon reduction with sodium borohydride (B1222165), results in a stable, covalent linkage.
This covalent modification by this compound has been instrumental in identifying key amino acid residues within the ATP-binding sites of various enzymes. The specificity of this labeling is often confirmed by protection experiments, where the presence of the natural substrate, ATP, or its close analogue, ADP, prevents the inactivation of the enzyme by AP3-PL.
Identification of Reactive Lysyl Residues through this compound Modification
A primary application of this compound is the identification of essential lysyl residues within the ATP-binding domains of proteins. The covalent nature of the bond formed between AP3-PL and lysine allows for the isolation and sequencing of the modified peptide fragment, thereby pinpointing the exact location of the reactive lysine in the protein's primary structure.
In a notable study, this compound was used to identify a critical lysyl residue in the ATP-binding site of Ca²⁺-transporting ATPase from the sarcoplasmic reticulum. nih.gov Following inactivation of the enzyme with AP3-PL and subsequent reduction, the modified protein was digested, and the labeled peptide was isolated. nih.gov Sequencing revealed that Lys684 was the specific residue modified by the affinity label. nih.gov This finding provided crucial spatial information, suggesting that the peptide chain of the ATPase folds in such a way that Lys684 is in close proximity to the phosphorylation site, Asp351. nih.gov
Similarly, studies on adenylate kinase have demonstrated that adenosine di-, tri-, and tetraphosphopyridoxals all modify the same lysyl residue, Lys-21, which is situated in a glycine-rich loop characteristic of many nucleotide-binding proteins. researchgate.netnih.gov Interestingly, the rate of modification was found to be more rapid with the tri- and tetraphospho- derivatives compared to the diphospho compound. researchgate.net This suggests that the length of the polyphosphate chain can influence the efficiency of the labeling reaction, likely by optimizing the positioning of the reactive pyridoxal group within the active site. researchgate.net
Further research on lamb kidney (Na,K)-ATPase identified Lysine 480 as the residue modified by pyridoxal 5'-diphospho-5'-adenosine (AP2PL), a related compound. nih.gov The modification of this residue was preventable by the presence of ATP, confirming its location within the ATP-binding site. nih.gov The high degree of conservation of the amino acid sequence surrounding this lysine residue across different ATPases underscores its functional importance in these transport proteins. nih.gov
| Protein | Identified Lysyl Residue | Labeling Reagent |
|---|---|---|
| Ca²⁺-transporting ATPase | Lys684 | This compound (AP3-PL) |
| Adenylate Kinase | Lys-21 | Adenosine di-, tri-, and tetraphosphopyridoxals |
| (Na,K)-ATPase | Lys-480 | Pyridoxal 5'-diphospho-5'-adenosine (AP2PL) |
Kinetic Analysis of Enzyme Inhibition by this compound
Kinetic analysis of the interaction between this compound and ATP-binding proteins provides valuable insights into the mechanism of inhibition. Such studies can reveal whether the inhibitor competes with the natural substrate for the same binding site and can characterize the kinetics of the binding process itself.
Competitive Inhibition Characteristics of this compound with ATP
Numerous studies have demonstrated that this compound acts as a competitive inhibitor with respect to ATP. nih.gov This mode of inhibition is characterized by the inhibitor binding to the same active site as the substrate, thereby preventing the substrate from binding. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) for the substrate without affecting the maximum reaction velocity (Vmax).
In the case of Ca²⁺-transporting ATPase from the sarcoplasmic reticulum, this compound was shown to inhibit the ATPase activity competitively with ATP, with a determined inhibition constant (Ki) of 20 μM. nih.gov This competitive relationship is further substantiated by the observation that ATP and ADP can protect the enzyme from inactivation by AP3-PL, indicating that they all vie for the same binding site. nih.gov The competitive nature of the inhibition by this compound is a cornerstone of its utility as an affinity label, as it confirms that the molecule is indeed targeting the ATP-binding site.
| Enzyme | Inhibitor | Inhibition Type | Inhibition Constant (Ki) |
|---|---|---|---|
| Ca²⁺-transporting ATPase | This compound (AP3-PL) | Competitive | 20 μM |
Evaluation of Slow-Binding Inhibition Kinetics with this compound
Slow-binding inhibition is a phenomenon where the initial inhibitor-enzyme complex (EI) slowly isomerizes to a more tightly bound complex (EI*). This process is characterized by a time-dependent increase in the degree of inhibition.
Conformational Changes Induced by this compound Binding
The binding of ATP to its target proteins is often accompanied by significant conformational changes in the protein structure. These changes are fundamental to the protein's function, whether it be catalysis, transport, or signal transduction. Given that this compound is a close structural analogue of ATP, it is reasonable to expect that its binding to an ATP-binding site would also induce conformational changes.
While direct structural studies of protein-AP3-PL complexes are limited, insights can be gleaned from studies using other ATP analogues. For example, the binding of ADP or the non-hydrolyzable ATP analogue, ADPNP, to the archaeal protein ORC2 was shown to induce distinct conformational states. nih.gov The protein exhibited considerable flexibility when bound to ADP, but the binding of ADPNP stabilized a single, specific conformation. nih.gov This demonstrates that the nucleotide, and specifically the state of its phosphate (B84403) chain, can have a profound impact on the protein's three-dimensional structure.
The process of affinity labeling itself can provide indirect evidence of conformational changes. The susceptibility of the Schiff base formed between this compound and a lysyl residue to reduction by sodium borohydride can vary depending on the local environment within the active site. researchgate.net In the case of adenylate kinase, the differing susceptibilities of the Schiff bases formed with adenosine di-, tri-, and tetraphosphopyridoxals were attributed to the mobility of the ε-amino group of Lys-21 within the active site, which is likely influenced by the conformation of the bound ligand. researchgate.net Therefore, the binding of this compound to the ATP-binding site is not a simple lock-and-key interaction but rather a dynamic process that likely involves and stabilizes specific conformational states of the protein.
Specific Applications of Adenosine Triphosphopyridoxal in Enzyme and Receptor Systems
Studies on F-Type ATPases (F-ATPases) using Adenosine (B11128) Triphosphopyridoxal
F-type ATPases are complex molecular machines responsible for ATP synthesis in bacteria, mitochondria, and chloroplasts. nih.govresearchgate.net They consist of a membrane-embedded Fo domain that functions as a proton channel and a soluble F1 domain that contains the catalytic sites for ATP synthesis or hydrolysis. nih.govresearchgate.net The F1 portion, often studied in isolation as F1-ATPase, is composed of multiple subunits arranged as α3β3γδε. researchgate.net Understanding the interaction of ATP with the catalytic β-subunits is fundamental to deciphering the enzyme's rotary mechanism.
Mapping ATP-Binding Sites in Bacterial F-ATPases (e.g., Escherichia coli F1-ATPase)
While specific studies detailing the use of Adenosine triphosphopyridoxal to map the ATP-binding sites of E. coli F1-ATPase were not prominent in the reviewed literature, the principles of its application are based on its utility as an ATP analog. Research on the E. coli F1-ATPase has shown that its three β subunits exhibit distinct chemical reactivities, indicating an inherent asymmetry in the enzyme's structure. embopress.org Affinity labels are critical in identifying which residues on these subunits constitute the catalytic versus the non-catalytic nucleotide-binding sites. embopress.org Although other ATP analogs like 2-azido-ATP have been used to identify catalytic sites, the specific modification sites of AP3PL in E. coli F1-ATPase remain a subject for more detailed investigation.
Analysis of Subunit-Specific Labeling and Catalytic Inhibition by this compound
The application of various chemical modifiers has established that the β-subunits of F1-ATPase can be differentially labeled. embopress.org For instance, in isolated E. coli F1-ATPase, one β subunit reacts with N,N'-dicyclohexylcarbodiimide (DCCD), while another is modified by 4-chloro-7-nitrobenzofurazan (Nbf-Cl). embopress.org AP3PL, as an affinity label, is designed to bind to the ATP pocket and react with a nearby lysine (B10760008) residue, leading to inhibition. The inhibition of F-type ATPases by various compounds is a significant area of study. nih.govelifesciences.org For example, the natural peptide inhibitor IF1 binds to the F1 domain to block the enzyme's ATP hydrolysis activity without affecting ATP synthesis. nih.gov While AP3PL is a potent inhibitor of many ATP-dependent enzymes, detailed studies on its specific inhibitory kinetics and subunit labeling patterns in F-ATPases are less common compared to other enzyme classes.
Investigation of P-Type ATPases with this compound
P-type ATPases are a family of pumps that transport ions across membranes, a process that involves a phosphorylated enzyme intermediate. nih.gov This family includes essential enzymes like the Ca2+-ATPase (SERCA) in the sarcoplasmic reticulum and the gastric H+/K+-ATPase (proton pump). nih.govmblbio.com
Characterization of the Ca2+-Transporting ATPase of Sarcoplasmic Reticulum (SERCA) ATP-Binding Site
This compound has been effectively utilized as an affinity label to probe the ATP-binding site of the Ca2+-transporting ATPase of the sarcoplasmic reticulum (SERCA). nih.govnih.gov Studies have shown that AP3PL acts as a competitive inhibitor with respect to ATP, with a reported inhibition constant (Ki) of 20 μM. nih.gov
Incubation of sarcoplasmic reticulum membranes with AP3PL, followed by reduction with sodium borohydride (B1222165), results in significant inactivation of both the phosphoenzyme (E-P) formation and Ca2+-transporting activities. nih.gov This inactivation corresponds with the covalent binding of AP3PL to the ATPase in a one-to-one stoichiometry. The presence of ATP or ADP protects the enzyme from this inactivation, confirming that the modification occurs at the nucleotide-binding site. nih.govnih.gov
Detailed peptide analysis of the labeled enzyme identified a specific lysine residue, Lys684 , as the primary attachment site for AP3PL. nih.gov This finding suggests that Lys684 is located in close proximity to the γ-phosphoryl group of the bound ATP molecule within the catalytic site. nih.gov
Further investigations revealed that the specificity of AP3PL labeling is dependent on the conformational state of the enzyme, which is influenced by calcium.
In the presence of Ca2+ : AP3PL specifically modifies Lys684. nih.gov
In the absence of Ca2+ : AP3PL labels two lysine residues, Lys684 and Lys492 , in approximately a 1:1 ratio. nih.gov
This change in labeling pattern indicates a Ca2+-dependent conformational change in the ATP-binding site. nih.gov The results suggest that Lys492 and Lys684 are situated near each other within the nucleotide-binding domain, and the spatial arrangement around the ATP's γ-phosphoryl group is altered by the binding of Ca2+ to the ion-transport sites. nih.gov
| Condition | Labeled Lysine Residue(s) | Implication |
|---|---|---|
| With Ca2+ | Lys684 | Specific labeling in the E1 conformational state. |
| Without Ca2+ | Lys684 and Lys492 | Labeling reflects the E2 conformational state, indicating a different spatial arrangement of the ATP-binding site. |
Probing Gastric H+/K+-ATPase using this compound
The gastric H+/K+-ATPase, or proton pump, is the P-type ATPase responsible for acidifying the stomach. nih.gov It is a heterodimeric enzyme composed of a catalytic α-subunit and a glycosylated β-subunit. nih.gov The α-subunit contains the ATP binding and phosphorylation sites. While various compounds, including proton pump inhibitors (PPIs) and K+-competitive acid blockers (P-CABs), are known to inhibit this enzyme, the reviewed scientific literature did not yield specific studies on the use of this compound as a probe for its ATP-binding site.
Exploration of Kinases and Related Enzymes utilizing this compound
Kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from a high-energy donor, such as ATP, to a specific substrate. Given their reliance on ATP, they are natural targets for investigation using ATP analogs like AP3PL.
Adenylate kinase, an enzyme that is crucial for cellular energy homeostasis by catalyzing the interconversion of adenine nucleotides (2 ADP ↔ ATP + AMP), has been studied using adenosine polyphosphopyridoxals. Research has demonstrated that adenosine di-, tri-, and tetraphosphopyridoxals all modify the same specific lysine residue, Lys-21 , which is located within a glycine-rich loop characteristic of many nucleotide-binding sites.
While all three analogs target the same residue, their reactivity and the stability of the resulting Schiff base intermediate differ. This compound (AP3PL) and adenosine tetraphosphopyridoxal modify Lys-21 more rapidly than the diphospho compound does. However, the susceptibility of the Schiff base to reduction by sodium borohydride varies among the three reagents, which is thought to reflect differences in the mobility of the ε-amino group of Lys-21 within the active site. The ability of ATP and ADP to protect the enzyme from inactivation by these reagents confirms that the modification occurs at the ATP-binding site.
| Compound | Target Enzyme | Labeled Residue | Key Finding |
|---|---|---|---|
| Adenosine diphosphopyridoxal | Adenylate Kinase | Lys-21 | Affinity label for the ATP-binding site. |
| This compound (AP3PL) | Adenylate Kinase | Lys-21 | Modifies the target residue more rapidly than the diphospho analog. |
| Adenosine tetraphosphopyridoxal | Adenylate Kinase | Lys-21 | Modifies the target residue more rapidly than the diphospho analog; shows different Schiff base susceptibility to reduction. |
Inhibition and Active Site Delineation in Phosphorylase Kinase
Phosphorylase kinase is a key enzyme in the regulation of glycogenolysis, the process of breaking down glycogen into glucose. youtube.com Due to its central role in metabolism, understanding its structure and function is of great importance. While direct studies utilizing this compound with phosphorylase kinase are not extensively documented, the principles of its application can be inferred from studies using similar ATP analogs with reactive aldehyde groups, such as the 2',3'-dialdehyde derivative of ATP (oATP). nih.gov
These ATP analogs act as affinity labels for phosphorylase kinase. The adenine nucleotide portion of the molecule directs the compound to the ATP-binding site of the enzyme. Once positioned, the reactive aldehyde group can form a Schiff base with the ε-amino group of a nearby lysine residue. This covalent modification leads to the inactivation of the enzyme. nih.gov The specificity of this interaction is demonstrated by the fact that the natural substrate, ATP, can protect the enzyme from inactivation by competing for the same binding site. nih.gov
The use of such analogs allows for the identification of lysine residues crucial for the enzyme's catalytic activity. By isolating and sequencing the peptide fragment containing the modified lysine, researchers can pinpoint its location within the primary structure of the protein. This information is critical for delineating the three-dimensional structure of the active site and understanding the mechanism of catalysis. Studies have shown that adenine nucleotide affinity labels can modify the α, β, and γ subunits of phosphorylase kinase, indicating the presence of ATP-binding sites or closely associated lysine residues on these subunits. nih.gov
Examination of Pyridoxal (B1214274) Kinase Interaction with Adenosine Polyphosphopyridoxals
Pyridoxal kinase is an enzyme responsible for the phosphorylation of pyridoxal to pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. pnas.org The interaction of pyridoxal kinase with adenosine polyphosphopyridoxals, including adenosine tetraphosphopyridoxal (AP4-PL), a compound structurally similar to this compound, has been a subject of investigation. nih.gov These compounds are effective affinity labels for pyridoxal kinase because they incorporate structural features of both of its substrates: pyridoxal and ATP. nih.gov
Incubation of pyridoxal kinase with AP4-PL leads to the inactivation of the enzyme. nih.gov This inactivation is a result of the covalent modification of a specific lysine residue within the active site. The adenosine polyphosphate portion of the molecule guides the inhibitor to the ATP-binding pocket, and the pyridoxal aldehyde group reacts with the lysine's amino group. The enzyme can be protected from this inactivation by its natural substrate, ATP, confirming that the modification occurs at or near the ATP-binding site. nih.gov
Experimental findings have shown that the complete inactivation of the dimeric pyridoxal kinase enzyme requires the incorporation of two moles of the affinity label per mole of the enzyme dimer. nih.gov Subsequent enzymatic digestion of the modified protein and analysis of the resulting peptides have allowed for the identification of the specific lysine residue that is modified. This residue is believed to be directly involved in the interaction with the phosphoryl groups of ATP. nih.gov Such studies are crucial for understanding the catalytic mechanism of pyridoxal kinase and for the design of specific inhibitors. nih.gov
Affinity Labeling of Aminoacyl-tRNA Synthetases by this compound
Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of the correct amino acid to its corresponding transfer RNA (tRNA) molecule during protein synthesis. acs.org This two-step reaction involves the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, followed by the transfer of the aminoacyl group to the tRNA. acs.org this compound has been extensively used as an affinity label to probe the structure and function of these crucial enzymes. nih.govnih.gov
The incubation of aminoacyl-tRNA synthetases with this compound, followed by reduction with sodium borohydride to stabilize the Schiff base, results in a rapid and irreversible inactivation of the enzyme. nih.gov This inactivation affects both the aminoacylation and the amino acid-dependent ATP-PPi exchange activities, indicating that the modification occurs at the active site. The stoichiometry of this inactivation often corresponds to the incorporation of approximately one mole of AP3-PL per mole of the monomeric enzyme, leading to complete loss of activity. nih.gov The protective effect of ATP or MgATP against this inactivation further confirms that this compound targets the ATP-binding site. nih.gov
Probing Signature Sequences as ATP-Binding Sites
A significant application of this compound in the study of aminoacyl-tRNA synthetases has been the identification and characterization of conserved sequence motifs that constitute the ATP-binding sites. nih.govrcsb.org One such highly conserved motif is the "Lys-Met-Ser-Lys-Ser" (KMSKS) signature sequence. nih.gov
Through affinity labeling studies with AP3-PL, researchers have been able to covalently modify specific lysine residues within this and other conserved sequences in various aminoacyl-tRNA synthetases, such as methionyl-tRNA synthetase (MetRS) and valyl-tRNA synthetase (ValRS) from Escherichia coli. nih.govnih.gov For instance, in MetRS, lysine residues at positions 335, 402, and 528 have been identified as targets for AP3-PL modification. nih.gov Similarly, in ValRS, lysines at positions 557, 593, and 909 are labeled. nih.gov
The labeling of Lys-335 in MetRS and Lys-557 in ValRS is particularly noteworthy as both of these residues are part of the KMSKS signature sequence. nih.gov This provides strong evidence that this conserved motif is a critical component of the ATP-binding domain in these enzymes. These findings suggest that the lysine residues within this sequence are oriented towards the ATP-binding site and are likely involved in binding the phosphate groups of ATP. nih.gov
| Enzyme | Labeled Lysine Residues | Location within Signature Sequence |
| E. coli Methionyl-tRNA Synthetase (MetRS) | Lys-335, Lys-402, Lys-528 | Lys-335 is in the KMSKS sequence |
| E. coli Valyl-tRNA Synthetase (ValRS) | Lys-557, Lys-593, Lys-909 | Lys-557 is in the KMSKS sequence |
Comparative Studies on Different Synthetase Species
Comparative studies using this compound on different aminoacyl-tRNA synthetases have provided valuable insights into the structural and functional diversity among these enzymes. For example, in E. coli, there are two distinct species of lysyl-tRNA synthetase, LysRSs and LysRSu. wikipedia.org Both of these enzymes are targets for affinity labeling by adenosine di- and triphosphopyridoxal. wikipedia.org
Interestingly, in LysRSs, two additional lysine residues, Lys-132 and Lys-185, were also modified. These residues are not conserved in LysRSu, highlighting subtle structural differences between the two enzyme species. wikipedia.org These comparative affinity labeling studies are instrumental in understanding the evolutionary relationships and the structural nuances of the aminoacyl-tRNA synthetase family.
This compound in the Context of Purinergic Receptor Research
Purinergic receptors are a family of plasma membrane receptors that are activated by purine (B94841) nucleotides such as ATP and adenosine. wikipedia.orgstackexchange.com They are broadly classified into P1 receptors, which are more sensitive to adenosine, and P2 receptors, which are activated by ATP and ADP. nih.gov The P2 receptors are further subdivided into P2X and P2Y receptor families. wikipedia.org this compound, as an ATP analog, has potential applications in the study of these receptors, particularly the P2X family.
Investigating ATP-Gated Ion Channels and Receptor Function (e.g., P2X Receptors)
P2X receptors are ligand-gated ion channels that open in response to the binding of extracellular ATP, allowing the passage of cations such as Na+, K+, and Ca2+ across the cell membrane. There are seven subtypes of P2X receptors (P2X1-7) that can form both homomeric and heteromeric channels. wikipedia.org These receptors are involved in a wide range of physiological processes, including neurotransmission, muscle contraction, inflammation, and pain perception. nih.gov
Given its structural similarity to ATP and its reactive pyridoxal group, this compound can be utilized as a tool to investigate the structure and function of P2X receptors. Although not a classical agonist or antagonist, its ability to covalently modify lysine residues makes it a potential affinity label for the ATP-binding site of these receptors. By forming a stable covalent bond, it can be used to irreversibly block the receptor, allowing for the study of the consequences of receptor inactivation.
Furthermore, the identification of the specific lysine residues modified by this compound can provide valuable information about the architecture of the ATP-binding pocket in different P2X receptor subtypes. This knowledge is crucial for understanding the molecular basis of ligand recognition and channel gating, and for the rational design of subtype-selective drugs targeting these receptors for therapeutic purposes. The P2X7 receptor, in particular, has been identified as a potential therapeutic target in cancer, and understanding its ATP-binding site is of significant interest.
| Receptor Family | General Ligands | Subtypes | Function |
| P1 | Adenosine | A1, A2A, A2B, A3 | G-protein coupled signaling |
| P2X | ATP | P2X1-7 | Ligand-gated ion channels |
| P2Y | ATP, ADP, UTP, UDP | P2Y1,2,4,6,11,12,13,14 | G-protein coupled signaling |
Role of this compound in Understanding Extracellular ATP Signaling
Extracellular adenosine triphosphate (ATP) is a critical signaling molecule involved in a wide array of physiological processes, mediated by purinergic receptors (P2X and P2Y) and regulated by the activity of ectonucleotidases. The study of these components is crucial for understanding cellular communication, inflammation, and neurotransmission. While various ATP analogs and antagonists have been developed to probe these systems, the specific role of this compound in the context of extracellular ATP signaling is not extensively documented in publicly available research.
This compound is recognized primarily as a chemical modification agent that targets ATP-binding sites within enzymes. Its utility has been demonstrated in studies of intracellular enzymes, such as adenylate kinase, where it has been used for affinity labeling to identify key amino acid residues involved in substrate binding. This compound combines the structural features of ATP and pyridoxal phosphate, allowing it to interact with ATP-binding pockets. The pyridoxal moiety can then form a Schiff base with a nearby lysine residue, leading to covalent modification and often irreversible inhibition of the enzyme.
Despite its proven utility in studying intracellular ATP-binding proteins, there is a notable lack of direct evidence in the scientific literature detailing the use of this compound as a specific tool to investigate extracellular ATP signaling pathways. Research on the antagonists and inhibitors of P2 receptors and ectonucleotidases predominantly features other compounds.
P2 Receptor Antagonism:
The most well-characterized pyridoxal derivative used in the study of extracellular ATP signaling is Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS). PPADS is a non-selective antagonist of P2X receptors and some P2Y receptors. wikipedia.orgnih.govcaymanchem.com Its mechanism of action involves binding to the receptor, thereby preventing the binding of ATP and subsequent channel activation or signaling cascade. nih.gov The research on P2 receptor antagonists has led to the development of more selective molecules, but this compound is not typically cited among these pharmacological tools.
While it is plausible that this compound could be experimentally employed to probe the ATP-binding sites of P2 receptors through a similar covalent modification mechanism as seen with intracellular enzymes, such studies are not readily found in the existing body of scientific literature. The potential for irreversible antagonism could make it a valuable research tool, but this application has not been established.
Ecto-ATPase Inhibition:
Similarly, the investigation of ecto-ATPase (ectonucleotidase) activity and inhibition relies on a different set of chemical probes. Ectonucleotidases, such as CD39 and CD73, play a crucial role in terminating ATP signaling by hydrolyzing ATP to ADP, AMP, and eventually adenosine. nih.govmdpi.com Various inhibitors of these enzymes have been identified and are used to study the dynamics of purinergic signaling. These include nucleotide analogs and other small molecules. However, this compound is not commonly listed as an inhibitor of these extracellular enzymes.
Advanced Methodologies and Structural Insights Utilizing Adenosine Triphosphopyridoxal
Spectroscopic Approaches for Characterizing Adenosine (B11128) Triphosphopyridoxal Interactions
Spectroscopic methods are pivotal in elucidating the interactions between adenosine triphosphopyridoxal and its target proteins. These techniques can monitor binding events, characterize the local environment of the binding site, and provide information on the dynamic changes that occur within the protein and the ligand upon complex formation.
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of this compound to ATP-dependent enzymes. The pyridoxal (B1214274) group of the molecule is intrinsically fluorescent. The key principle behind its application in binding assays is the change in the fluorescence properties of the pyridoxal moiety upon its interaction with a protein.
When this compound binds to an ATP-binding site, the pyridoxal ring's local environment is altered, leading to changes in fluorescence intensity, emission wavelength, and polarization. A significant event occurs upon the formation of a Schiff base between the aldehyde group of the pyridoxal and the ε-amino group of a lysine (B10760008) residue, which is often followed by reduction with sodium borohydride (B1222165) to form a stable covalent bond. This covalent modification results in a distinct and stable fluorescent signal, which can be used to quantify the extent of labeling and determine binding stoichiometry. These fluorescent properties allow researchers to perform kinetic studies of the labeling reaction and to probe the accessibility and reactivity of lysine residues within the active site.
Magnetic Resonance Spectroscopy (MRS), particularly Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR), is a powerful non-invasive technique for studying ATP metabolism and dynamics. amegroups.org This methodology can be extended to investigate the interactions of ATP analogs like this compound. ³¹P-NMR allows for the direct observation of the three phosphorus nuclei (α, β, and γ) of the triphosphate chain. mdpi.com
The chemical shifts of these phosphorus nuclei are highly sensitive to their local electronic environment. researchgate.net When this compound binds to a protein, changes in the coordination of magnesium ions, hydrogen bonding, and interactions with amino acid residues cause shifts in the ³¹P-NMR resonance signals. nih.gov By monitoring the signals of the α-, β-, and γ-phosphates, researchers can gain detailed information about how the triphosphate portion of the molecule is oriented and constrained within the binding pocket. This technique provides insights into the conformational state of the ligand upon binding and can help elucidate the mechanism of interaction with the target protein. researchgate.netnih.gov
Crystallographic and Computational Modeling of this compound-Bound Complexes
Combining high-resolution structural techniques like X-ray crystallography with the predictive power of computational modeling provides a comprehensive understanding of how this compound interacts with its target proteins at an atomic level.
X-ray crystallography is a premier technique for obtaining high-resolution, three-dimensional structures of macromolecules. In the context of this compound, this method is used to visualize the precise location of the covalent adduct within the protein structure. Researchers first incubate the target protein with this compound, followed by a reduction step to stabilize the covalent bond to a specific lysine residue. The resulting modified protein is then crystallized.
Solving the crystal structure of this complex unambiguously identifies the lysine residue(s) involved in ATP binding and catalysis. nih.gov The resulting electron density maps reveal the exact conformation of the bound this compound and its network of interactions—including hydrogen bonds and van der Waals contacts—with neighboring amino acid residues. researchgate.net This structural information is critical for understanding the molecular basis of substrate recognition and for validating hypotheses derived from biochemical or mutational studies. nih.gov
While crystallography provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the this compound-protein complex. mdpi.com MD simulations use classical mechanics to model the movements and interactions of atoms over time, providing insights into the flexibility and conformational changes of the protein-ligand system. nih.govmdpi.com
Starting with a crystal structure or a homology model of the complex, MD simulations can explore the stability of the bound ligand, the dynamics of water molecules in the active site, and the correlated motions of different protein domains upon ligand binding. bohrium.com A key application is the calculation of binding free energy, which helps to quantify the affinity of the interaction and identify the key residues contributing to binding strength. nih.gov These simulations can reveal transient interactions and conformational states that are not observable in static crystal structures, thereby providing a more complete picture of the binding mechanism. nih.gov
Table 1: Methodologies for Studying this compound-Protein Interactions
| Methodology | Primary Application | Key Insights Provided |
| Fluorescence Spectroscopy | Monitoring binding events and quantifying labeling. | Binding affinity, stoichiometry, kinetics of covalent modification. |
| ³¹P-NMR Spectroscopy | Probing the environment of the triphosphate chain. | Ligand conformation, coordination with metal ions, protein-phosphate interactions. |
| X-ray Crystallography | Determining high-resolution 3D structure of the complex. | Identification of modified lysine, precise binding mode, interaction network. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the complex over time. | Binding stability, conformational changes, interaction energies, transient states. |
Integration of this compound with Mutational Analysis
The combination of affinity labeling with this compound and site-directed mutational analysis is a powerful strategy for definitively identifying and validating functional residues in ATP-binding sites. This integrated approach allows researchers to correlate structural information with enzymatic function.
The process typically begins with the chemical modification of the target protein using this compound to identify one or more reactive lysine residues. acs.org Once a candidate lysine is identified (e.g., through peptide sequencing or mass spectrometry of the modified protein), site-directed mutagenesis is employed to substitute this lysine with a different amino acid, such as alanine or arginine.
The functional consequences of this mutation are then assessed. If the mutation leads to a significant loss of ATP-binding affinity or catalytic activity, it provides strong evidence that the modified lysine plays a critical role in the protein's function. Conversely, if mutating a nearby, non-labeled lysine has little effect, it reinforces the specificity of the this compound labeling. This synergistic approach has been instrumental in mapping the active sites of numerous enzymes, providing conclusive evidence for the roles of specific residues in substrate binding and catalysis. mdpi.commdpi.comnih.gov
Site-Directed Mutagenesis to Validate this compound-Labeled Residues
The identification of a specific amino acid residue labeled by this compound is a critical first step in understanding the topography of an ATP-binding site. However, to conclusively establish the role of the modified residue in the protein's function, validation through site-directed mutagenesis is an indispensable subsequent step. This powerful technique involves the precise alteration of the genetic code to substitute the identified amino acid with another, thereby allowing for a detailed examination of the impact of this change on the protein's structure and activity.
The fundamental principle behind this validation strategy is straightforward: if the lysine residue identified through AP3-PL labeling is indeed a critical component of the ATP-binding site, its replacement with a different amino acid should significantly alter the protein's affinity for ATP or its catalytic activity. Commonly, the lysine is substituted with an amino acid that cannot be modified by AP3-PL, such as alanine, which lacks the reactive primary amino group, or arginine, which maintains the positive charge but has a different side-chain structure.
A seminal study on adenylate kinase demonstrated that adenosine di-, tri-, and tetraphosphopyridoxals all modify the same specific lysyl residue, Lys-21, which is situated within a glycine-rich loop characteristic of many nucleotide-binding proteins nih.gov. While this research identified the target of modification, the definitive validation of such findings typically involves mutagenesis. A methodological precedent for this approach can be seen in studies of other enzymes where lysine residues implicated by chemical modification were subsequently confirmed by site-directed mutagenesis. For instance, in the study of cholesterol side chain cleavage cytochrome P450, lysine residues at positions 377 and 381, which were previously suggested by chemical modification to be important for adrenodoxin binding, were confirmed to be crucial through site-directed mutagenesis nih.gov. The mutation of these lysines to neutral or other positively charged amino acids resulted in a dramatic decrease in the binding affinity for adrenodoxin, thereby validating their importance in this interaction nih.gov.
Similarly, in the investigation of yeast RNA polymerase II, site-directed mutagenesis was employed to pinpoint the specific lysine residues that were targets for an affinity labeling reagent. By systematically replacing candidate lysines with arginine, researchers were able to identify the essential residues by observing which mutations prevented the affinity labeling nih.gov.
The expected outcomes of site-directed mutagenesis in validating an AP3-PL labeled residue are summarized in the table below:
| Mutation of AP3-PL Labeled Lysine | Expected Effect on AP3-PL Labeling | Expected Effect on Enzyme Kinetics | Interpretation |
| Lysine to Alanine (K -> A) | Abolished | Significant increase in Km for ATP; potential decrease in kcat | The lysine residue is critical for ATP binding and/or catalysis. The loss of the side chain prevents labeling and impairs function. |
| Lysine to Arginine (K -> R) | Abolished or significantly reduced | Variable effects; may partially rescue function if positive charge is key | The primary amino group of lysine is essential for the labeling reaction. The positive charge of arginine may partially substitute for lysine's role in ATP binding. |
| Lysine to Glutamate (K -> E) | Abolished | Drastic loss of function | The introduction of a negative charge disrupts the electrostatic environment of the ATP-binding site, confirming the importance of the positive charge of lysine. |
These mutagenesis studies, therefore, provide unequivocal evidence for the involvement of the AP3-PL-labeled lysine residue in the active site's function.
Elucidating Structure-Function Relationships via Combined Approaches
To gain a comprehensive understanding of an enzyme's mechanism, it is often necessary to employ a combination of experimental approaches. The use of this compound as an affinity label is a powerful tool for identifying key residues, and when integrated with site-directed mutagenesis and detailed kinetic and structural analyses, it can provide profound insights into the intricate relationship between a protein's structure and its function.
This integrated approach allows researchers to move beyond simple identification of an active site residue to a more nuanced understanding of its specific role in the catalytic cycle. For example, after validating the identity of an AP3-PL labeled lysine residue through mutagenesis, the kinetic properties of the mutant enzymes can be thoroughly characterized. By comparing the kinetic parameters (Km and kcat) of the wild-type enzyme with those of the mutants, the specific contribution of the lysine residue to substrate binding and catalysis can be dissected. A significant increase in the Km for ATP in a mutant would suggest that the lysine is primarily involved in substrate binding, whereas a decrease in kcat would indicate a role in the catalytic step itself.
Furthermore, the combination of affinity labeling and mutagenesis can shed light on the roles of other conserved motifs within the protein, such as the P-loop (phosphate-binding loop), which is a common feature of ATP- and GTP-binding proteins. Studies on bifunctional murine ATP-sulfurylase/adenosine 5'-phosphosulfate kinase have shown that mutations of a highly conserved lysine within the P-loop completely abolished the kinase activity, highlighting its critical role duke.edu. By using AP3-PL to target residues in or near such motifs and then performing site-directed mutagenesis, the specific interactions that govern nucleotide binding and phosphoryl transfer can be elucidated.
The following table illustrates how a combined approach can be used to delineate the structure-function relationship of an enzyme:
| Experimental Approach | Information Gained | Contribution to Structure-Function Understanding |
| This compound (AP3-PL) Labeling | Identifies a specific lysine residue within the ATP-binding site. | Provides a starting point for targeted investigation of the active site. |
| Site-Directed Mutagenesis | Allows for the specific substitution of the labeled lysine and other key residues. | Validates the importance of the labeled residue and enables the study of the function of other amino acids. |
| Kinetic Analysis of Mutants | Quantifies the changes in substrate binding (Km) and catalytic rate (kcat) resulting from mutations. | Differentiates the roles of specific residues in substrate recognition versus chemical catalysis. |
| Structural Studies (e.g., X-ray Crystallography, NMR) | Provides a three-dimensional model of the enzyme, including the active site and the position of the labeled residue. | Offers a structural basis for interpreting the results of labeling and mutagenesis experiments, revealing key interactions. |
Comparative and Broader Contextual Studies Involving Adenosine Triphosphopyridoxal
Distinction of Adenosine (B11128) Triphosphopyridoxal from Other ATP Analogs and Affinity Probes
Adenosine triphosphopyridoxal belongs to a class of reagents known as affinity labels. These molecules are designed to mimic a natural substrate—in this case, ATP—to bind specifically to an enzyme's active site. However, unlike simple substrate analogs, they possess a reactive group that forms a stable, covalent bond with a nearby amino acid residue, thereby permanently inactivating the enzyme and "labeling" a specific part of the ATP-binding site.
The primary distinction of AP3PL lies in its mechanism of action compared to other common ATP analogs. nih.gov Many widely used analogs are non-hydrolyzable, designed to bind tightly to the ATP pocket and induce a specific conformational state (e.g., pre-hydrolysis) without being chemically altered. nih.gov In contrast, AP3PL is a reactive, covalent modifier. Its adenosine triphosphate portion directs it to the ATP-binding site, where the aldehyde group of the pyridoxal (B1214274) moiety reacts with the ε-amino group of a nearby lysine (B10760008) residue to form a Schiff base. This covalent linkage can be permanently stabilized by reduction with sodium borohydride (B1222165). nih.govnih.gov
This covalent modification approach sets AP3PL apart from non-covalent inhibitors and non-hydrolyzable analogs. nih.gov While the latter are used to trap and stabilize protein structures for crystallographic or spectroscopic analysis of a particular functional state, AP3PL is used to irreversibly modify and identify specific amino acid residues that constitute the binding pocket. nih.govnih.gov
Within its own chemical family, which includes adenosine diphosphopyridoxal (AP2PL) and adenosine tetraphosphopyridoxal (AP4PL), AP3PL also shows distinct properties. Studies on adenylate kinase have shown that while all three compounds modify the same lysine residue (Lys-21), the tri- and tetraphosphate (B8577671) derivatives react more rapidly than the diphosphate (B83284) version. nih.gov This suggests that the length of the polyphosphate chain influences the rate of modification, likely by optimizing the positioning of the reactive pyridoxal group within the active site. nih.gov
| Analog Type | Example(s) | Mechanism of Action | Primary Application |
|---|---|---|---|
| Affinity Label (Reactive) | This compound (AP3PL) | Forms a covalent bond with a reactive residue (typically lysine) in the binding site. nih.gov | Identifying and mapping specific amino acid residues within the ATP-binding site. nih.govnih.gov |
| Non-hydrolyzable Analogs | AMP-PNP, AMP-PCP | Binds non-covalently to the ATP site, mimicking the pre-hydrolysis state but resisting enzymatic cleavage. nih.gov | Stabilizing enzyme-substrate complexes for structural studies (e.g., X-ray crystallography). nih.gov |
| Transition State Analogs | ADP-AlFx, ADP-Vi | Mimics the geometry of the transition state of ATP hydrolysis, binding tightly but non-covalently. nih.gov | Investigating the catalytic mechanism and the structure of the transition state complex. nih.gov |
Implications of this compound Research for General ATP-Binding Protein Function
Research utilizing AP3PL and related compounds has been fundamental in shaping the understanding of the structure and function of ATP-binding sites across a wide range of proteins. By specifically and covalently labeling lysine residues, these probes have provided direct, unequivocal evidence for the presence and location of these residues within the catalytic or regulatory nucleotide-binding domains.
A key implication of this research is the confirmation of the role of conserved lysine residues in ATP binding and catalysis. For instance, in studies of Ca2+-transporting ATPase from the sarcoplasmic reticulum, AP3PL was used to identify Lys684 as the reactive residue within the ATP-binding site. nih.gov The covalent modification of this single lysine resulted in the inactivation of the enzyme, and this inactivation was preventable by the presence of ATP or ADP, confirming the specificity of the label for the ATP-binding pocket. nih.gov Similarly, work on adenylate kinase identified Lys-21 as the target of modification by adenosine polyphosphopyridoxals. nih.govnih.gov
These findings have broader significance because they help to build a functional map of the ATP-binding site. The ability of AP3PL to pinpoint a specific lysine residue in close proximity to the γ-phosphate of the bound ATP moiety provides critical spatial constraints for models of enzyme structure and mechanism. nih.govnih.gov For example, the labeling of Lys684 in Ca2+-ATPase, combined with the knowledge of the phosphorylation site at Asp351, allowed researchers to infer that the protein must fold in such a way that these two distant residues in the primary sequence are brought close together in the three-dimensional structure. nih.gov This type of information is crucial for understanding how the binding of ATP is coupled to conformational changes and enzymatic activity.
This compound as a Chemical Probe for Target Identification and Validation in Biochemical Pathways
The properties that make this compound a powerful tool for studying known enzymes also make it a valuable chemical probe for discovering and validating new ATP-binding proteins. Target identification and validation are critical steps in biochemical research and drug discovery, aiming to identify proteins that play a key role in a biological process and confirm that modulating their activity has a desired effect.
AP3PL serves as an effective probe for target identification due to its two key features: specificity and reactivity. The adenosine triphosphate "head" of the molecule provides the specificity, guiding the probe to proteins that possess a binding site for ATP. The pyridoxal "tail" provides the reactivity, allowing the probe to form a permanent covalent bond with its target protein.
The general workflow for using AP3PL in target identification involves several steps:
Incubation: A complex biological sample, such as a cell lysate, is incubated with AP3PL. The probe will selectively bind to proteins with ATP-binding sites.
Covalent Labeling: The formation of the Schiff base is stabilized by reduction, permanently attaching the probe to its target proteins.
Identification: The labeled proteins can then be identified. If a radiolabeled or otherwise tagged version of AP3PL is used, the target proteins can be isolated and identified through techniques like gel electrophoresis followed by mass spectrometry.
This approach allows for the discovery of previously unknown or uncharacterized ATP-binding proteins within a given biochemical pathway. Once a potential target is identified through labeling with AP3PL, this serves as an initial validation of its identity as an ATP-binding protein. The ability of ATP or ADP to prevent this labeling can further validate that the interaction occurs at a physiologically relevant nucleotide-binding site. nih.gov This chemical proteomics strategy is a powerful method for mapping the "ATP-ome" and identifying novel nodes in cellular signaling and metabolic networks.
| Enzyme | Probe Used | Residue Identified | Key Finding | Reference |
|---|---|---|---|---|
| Ca2+-transporting ATPase | AP3PL | Lys684 | Demonstrated the proximity of Lys684 to the γ-phosphate of ATP and its essential role in the active site. | nih.gov |
| Adenylate Kinase | AP2PL, AP3PL, AP4PL | Lys21 | Showed that all three analogs modify the same lysine, but with different reaction rates, highlighting the importance of the polyphosphate chain length. | nih.govnih.gov |
| Various Kinases and Dehydrogenases | PLP-AMP (AP2PL) | Lysyl Residues | Established the general utility of pyridoxal-adenosine compounds as highly specific affinity labels for nucleotide-binding sites. | nih.gov |
Future Research Directions for Adenosine Triphosphopyridoxal
Development of Novel Adenosine (B11128) Triphosphopyridoxal Derivatives for Enhanced Specificity
The development of novel analogs of adenosine triphosphopyridoxal is a promising avenue for enhancing its specificity and utility as a molecular probe. While AP3PL has been effective, derivatives with altered properties could allow for more precise targeting of specific ATP-binding proteins or isoforms, and could introduce new functionalities for detection and analysis.
Research has already shown that modifying the polyphosphate chain length, as seen in adenosine diphosphopyridoxal and adenosine tetraphosphopyridoxal, can alter the reactivity and specificity of the compound. nih.gov For instance, in studies with adenylate kinase, adenosine tri- and tetraphosphopyridoxals were found to modify the same key lysine (B10760008) residue (Lys-21) as adenosine diphosphopyridoxal, but at a more rapid rate. nih.gov This suggests that the length of the phosphate (B84403) chain can influence the kinetics of interaction with the target enzyme.
Future synthetic strategies could focus on several key areas:
Modifications to the Adenosine Moiety: Introduction of substituents at various positions on the purine (B94841) ring could enhance binding affinity and selectivity for particular families of ATP-dependent enzymes, such as kinases or ATPases. nih.gov For example, 2-substituted adenosine triphosphate derivatives have been successfully synthesized and utilized as substrates for polymerases, indicating that this position is amenable to modification without abolishing nucleotide recognition by enzymes. nih.gov
Alterations to the Pyridoxal (B1214274) Phosphate Group: The reactivity of the aldehyde group, which forms a Schiff base with lysine residues, could be tuned by introducing electron-withdrawing or electron-donating groups to the pyridoxal ring. This could allow for more controlled labeling reactions.
Incorporation of Reporter Groups: The synthesis of AP3PL derivatives that include fluorescent tags, biotin (B1667282), or photo-activatable cross-linkers would greatly expand their application. Fluorescent derivatives could be used in fluorescence polarization assays for high-throughput screening, while biotinylated versions would facilitate the purification of labeled proteins and protein complexes for proteomic analysis. Photo-activatable probes would allow for more precise temporal and spatial control of protein labeling within cellular systems. nih.govresearchgate.net
The following table summarizes potential modifications and their expected impact on the properties of AP3PL derivatives.
| Modification Site | Potential Modification | Desired Outcome | Potential Application |
| Polyphosphate Chain | Varying the number of phosphate groups (di-, tetra-, etc.) | Altered binding kinetics and specificity | Targeting specific enzyme isoforms or states nih.gov |
| Adenosine Moiety | Substituents on the purine ring (e.g., at the 2-position) | Enhanced affinity and selectivity for specific enzyme families | Probing different classes of kinases or ATPases nih.govnih.gov |
| Pyridoxal Ring | Electron-withdrawing or -donating groups | Modulated reactivity of the aldehyde group | More controlled and specific covalent labeling |
| Linker Incorporation | Attachment of fluorescent dyes, biotin, or photo-crosslinkers | Introduction of new functionalities for detection and isolation | High-throughput screening, proteomic profiling nih.govnih.gov |
These synthetic efforts will provide a new generation of chemical tools with improved characteristics for dissecting the complexities of ATP-dependent biological systems.
Expansion of this compound Application to Underexplored ATP-Dependent Systems
This compound and its analogs have been instrumental in characterizing the ATP-binding sites of a range of well-studied enzymes. nih.govnih.gov However, a vast number of ATP-dependent proteins remain underexplored. Future research should focus on applying these affinity labels to novel and less-characterized systems to elucidate their structure and function.
AP3PL has been successfully used to identify critical lysine residues in the ATP-binding sites of enzymes such as adenylate kinase and various dehydrogenases. nih.govnih.govnih.gov This approach can be extended to other important classes of ATP-dependent enzymes, including:
Atypical Kinases: While conventional protein kinases are major drug targets, the roles of many atypical kinases are still emerging. AP3PL could be a key tool to map the ATP-binding sites of these enzymes and to develop specific inhibitors.
DNA and RNA Helicases: These enzymes are essential for nucleic acid metabolism and are involved in numerous cellular processes. AP3PL could be used to probe the nucleotide-binding domains of helicases, providing insights into their mechanisms of action.
ATP-Binding Cassette (ABC) Transporters: This large family of membrane proteins plays crucial roles in the transport of a wide variety of substrates across cellular membranes. Understanding their ATP-dependent conformational changes is critical, and AP3PL can be used to label and identify the nucleotide-binding domains.
Chaperones and ATP-Dependent Proteases: Proteins like the heat shock proteins (HSPs) and proteasome subunits utilize ATP hydrolysis to drive protein folding and degradation. AP3PL can help to delineate the functional roles of their ATP-binding sites.
The table below provides examples of enzymes that have been studied using pyridoxal phosphate-based affinity labels and highlights the key findings.
| Enzyme | Affinity Label Used | Key Lysine Residue Identified | Significance of Finding |
| Adenylate Kinase | Adenosine diphosphopyridoxal | Lys21 | Located in the ATP-binding site, near the subsite for the gamma-phosphate of ATP. nih.gov |
| Yeast Alcohol Dehydrogenase | Pyridoxal 5'-diphospho-5'-adenosine (PLP-AMP) | Not specified in abstract | Demonstrated potent inhibition and specificity for the nucleotide-binding site. nih.gov |
| Rabbit Muscle Pyruvate Kinase | Pyridoxal 5'-diphospho-5'-adenosine (PLP-AMP) | Not specified in abstract | Complete inhibition upon incorporation of 1 mole of reagent per mole of catalytic subunit. nih.gov |
By applying AP3PL to these and other underexplored systems, researchers can gain fundamental knowledge about their mechanisms and potentially identify new targets for therapeutic intervention.
High-Throughput Screening Methodologies Leveraging this compound-Based Assays
The development of high-throughput screening (HTS) assays is crucial for the discovery of novel enzyme inhibitors for therapeutic and research purposes. bath.ac.ukrsc.org While not yet widely implemented, AP3PL-based assays hold significant potential for HTS applications, particularly through the use of fluorescence polarization (FP). nih.govresearchgate.net
An FP-based HTS assay could be designed using a fluorescently labeled AP3PL derivative. The principle of such an assay is as follows:
The small, fluorescently labeled AP3PL derivative tumbles rapidly in solution, resulting in a low FP value.
Upon binding to a large target protein (e.g., a kinase), the rotational motion of the fluorescent derivative is slowed, leading to a high FP value.
In a competitive screening format, a library of small molecules is screened for compounds that can displace the fluorescent AP3PL derivative from the ATP-binding site of the target protein.
Displacement of the fluorescent probe by a "hit" compound would result in a decrease in the FP signal, allowing for the rapid identification of potential inhibitors. nih.gov
The table below outlines the key components and principles of a hypothetical AP3PL-based FP assay for HTS.
| Assay Component | Description | Role in the Assay |
| Target Protein | An ATP-dependent enzyme of interest (e.g., a specific kinase). | The biological target for which inhibitors are being sought. |
| Fluorescent AP3PL Derivative | A synthesized version of AP3PL with a covalently attached fluorophore. | The probe that binds to the ATP-binding site of the target, generating a high FP signal. |
| Small Molecule Library | A large collection of diverse chemical compounds. | The source of potential inhibitors to be screened. |
| Plate Reader with FP capabilities | An instrument capable of measuring fluorescence polarization in a multi-well plate format. | For rapid and automated data acquisition during the HTS campaign. |
The development of such assays would require the synthesis of suitable fluorescent AP3PL derivatives and optimization of the assay conditions for robustness and sensitivity. However, the potential payoff is significant, as it would enable the rapid and efficient screening of large compound libraries against a wide range of ATP-dependent enzymes, accelerating the discovery of novel chemical probes and drug candidates.
Integration of this compound-Based Studies with Proteomics and Systems Biology
The integration of AP3PL-based affinity labeling with modern proteomics and systems biology approaches represents a powerful strategy for gaining a global view of ATP-dependent processes within a cell or organism. nih.gov This combination can move beyond the study of individual proteins to the comprehensive analysis of entire networks of ATP-binding proteins, known as the ATP-ome.
A typical workflow for a chemical proteomics experiment using an AP3PL derivative would involve the following steps:
Labeling: A cell lysate or even intact cells are incubated with a modified AP3PL probe that contains a biotin tag for enrichment. Photo-activatable cross-linkers can be incorporated for more precise control over the labeling process. nih.govresearchgate.net
Enrichment: The biotin-labeled proteins are captured and purified from the complex mixture using streptavidin-coated beads.
Digestion and Mass Spectrometry: The enriched proteins are digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govapmaldi.com
Data Analysis: The mass spectrometry data is used to identify the labeled proteins and, importantly, to pinpoint the specific lysine residues that were modified by the AP3PL probe. nih.govrockefeller.edu
The table below details the stages of this integrated approach.
| Stage | Methodology | Objective |
| Probe Design | Synthesis of AP3PL with a biotin tag and/or a photo-activatable group. | To create a tool for covalent labeling and subsequent enrichment of target proteins. nih.gov |
| Affinity Labeling | Incubation of the probe with a complex biological sample (e.g., cell lysate). | To covalently modify ATP-binding proteins within the sample. |
| Protein Enrichment | Affinity purification using streptavidin-coated beads. | To isolate the labeled proteins from the thousands of other proteins in the sample. |
| Proteomic Analysis | LC-MS/MS analysis of tryptically digested peptides. | To identify the enriched proteins and the specific sites of modification. nih.govapmaldi.com |
| Systems Biology Integration | Bioinformatic analysis of the identified proteins and their interaction networks. | To understand how different ATP-dependent pathways are coordinated and regulated at a systems level. |
This approach can provide a wealth of information, including:
A comprehensive inventory of the ATP-binding proteins expressed in a particular cell type or under specific conditions.
Insights into the relative abundance and activity of different ATP-dependent enzymes.
The identification of novel, previously uncharacterized ATP-binding proteins.
A deeper understanding of how cellular signaling and metabolic networks are regulated by ATP.
By combining the specificity of AP3PL-based affinity labeling with the power of high-resolution mass spectrometry and bioinformatics, researchers can begin to map the complex landscape of the ATP-ome and gain unprecedented insights into the central role of ATP in cellular function.
Q & A
Q. How does adenosine triphosphopyridoxal (AP3PL) specifically target lysine residues in ATP-binding sites of enzymes?
AP3PL acts as an affinity-labeling reagent by forming a Schiff base with ε-amino groups of lysine residues near ATP-binding sites. The specificity arises from structural mimicry of ATP, allowing AP3PL to occupy the nucleotide-binding pocket. Competitive inhibition assays (e.g., protection by ATP/ADP) confirm binding site specificity, while sodium borohydride reduction stabilizes the covalent adduct for further analysis .
Q. What experimental approaches validate the stoichiometry of AP3PL-enzyme binding?
Quantification involves incubating enzymes with radiolabeled [³H]AP3PL, followed by gel filtration or SDS-PAGE to separate unbound reagent. Stoichiometric binding (1:1 molar ratio) correlates with activity loss, as demonstrated in sarcoplasmic reticulum Ca²⁺-ATPase and E. coli aminoacyl-tRNA synthetases .
Q. How do substrate protection assays differentiate active-site modifications from nonspecific labeling?
Pre-incubation with ATP/ADP before AP3PL exposure prevents enzyme inactivation, confirming active-site targeting. For example, ATP fully protects E. coli MetRS and ValRS from AP3PL-induced inactivation, whereas pyruvate fails to protect lactate dehydrogenase, indicating reagent specificity .
Advanced Research Questions
Q. Why does Ca²⁺ binding alter AP3PL’s target lysine residue in sarcoplasmic reticulum Ca²⁺-ATPase?
In the presence of Ca²⁺, AP3PL labels Lys684, while Ca²⁺-free conditions result in additional labeling of Lys492. This shift reflects Ca²⁺-induced conformational changes that reposition the γ-phosphate of ATP relative to lysine residues, altering reagent accessibility . Thermolysin digestion and peptide sequencing of labeled fragments validate these structural dynamics .
Q. How do discrepancies in AP3PL labeling efficiency among homologous enzymes inform ATP-binding site evolution?
Q. What methodological insights explain the variable efficacy of adenosine polyphosphopyridoxal analogs (di-, tri-, tetra-phospho)?
Phosphate chain length influences binding affinity. AP3PL (triphosphate) shows higher specificity for ATPases (e.g., 90% inactivation of SR Ca²⁺-ATPase at 100 μM) compared to diphospho- or tetraphospho-analogs. Kinetic assays reveal triphosphate analogs better mimic ATP’s γ-phosphate positioning, enhancing covalent modification efficiency .
Q. How do multi-lysine modifications in enzymes like E. coli LysRS reconcile with single-site inactivation models?
Despite 1:1 stoichiometry, AP3PL labels multiple lysines (e.g., Lys25, Lys82, Lys114 in LysRSs). Activity loss correlates with modification of key residues (Lys114/Lys156), while others contribute to structural destabilization. Partial proteolysis and activity assays distinguish critical vs. peripheral residues .
Contradictions and Methodological Challenges
Q. How can researchers resolve conflicting data on AP3PL’s target specificity in conformational studies?
For SR Ca²⁺-ATPase, Ca²⁺-dependent labeling of Lys684 vs. Lys492 suggests competing labeling pathways. Cross-linking experiments (e.g., glutaraldehyde) and Förster resonance energy transfer (FRET) can validate spatial proximity changes between residues during conformational transitions .
Q. Why does AP3PL fail to inhibit pyridoxal kinase despite structural similarity to adenosine tetraphosphopyridoxal?
Unlike adenosine tetraphosphopyridoxal, AP3PL lacks a slow-binding inhibition mechanism. Pre-steady-state kinetics and protection assays (ATP vs. pyridoxal) reveal that AP3PL’s triphosphate group inadequately mimics the transition state in pyridoxal kinase’s ordered binding mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
